[Ir[dF(CF3)2ppy]2(bpy)]PF6

Photoredox Catalysis Excited-State Redox Potential Electron Transfer

[Ir[dF(CF3)2ppy]2(bpy)]PF6 is a heteroleptic, cationic iridium(III) complex bearing two electron-withdrawing cyclometalating dF(CF3)ppy ligands and a bipyridine ancillary ligand, balanced by a hexafluorophosphate counterion. It belongs to a well-established family of visible-light-activated photoredox catalysts specifically designed to possess a substantially elevated excited-state oxidation potential relative to prototypical Ir(III) and Ru(II) photosensitizers.

Molecular Formula C34H18F16IrN4P
Molecular Weight 1009.712
CAS No. 1092775-62-6
Cat. No. B2904463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ir[dF(CF3)2ppy]2(bpy)]PF6
CAS1092775-62-6
Molecular FormulaC34H18F16IrN4P
Molecular Weight1009.712
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]
InChIInChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;
InChIKeyRODHEFXROWUVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [Ir[dF(CF3)2ppy]2(bpy)]PF6 (CAS 1092775-62-6) Is Sourced for High-Oxidation-Potential Photoredox Catalysis


[Ir[dF(CF3)2ppy]2(bpy)]PF6 is a heteroleptic, cationic iridium(III) complex bearing two electron-withdrawing cyclometalating dF(CF3)ppy ligands and a bipyridine ancillary ligand, balanced by a hexafluorophosphate counterion . It belongs to a well-established family of visible-light-activated photoredox catalysts specifically designed to possess a substantially elevated excited-state oxidation potential relative to prototypical Ir(III) and Ru(II) photosensitizers . This property makes it the catalyst of choice when substrates with high oxidation thresholds must be activated under mild, visible-light-driven conditions .

Why In-Class Iridium Photocatalysts Cannot Substitute Directly for [Ir[dF(CF3)2ppy]2(bpy)]PF6 in Electron-Deficient Substrate Activation


Despite sharing the same Ir(III) core and a bipyridine-type ancillary ligand, in-class analogs such as [Ir(dF(CF3)ppy]2(dtbbpy)]PF6 or [Ir(ppy)2(bpy)]PF6 exhibit markedly inferior excited-state oxidizing power . The replacement of the unsubstituted bpy with dtbbpy or the use of non-fluorinated ppy ligands systematically lowers the excited-state reduction potential (PC*/PC−), narrowing the thermodynamic window available for substrate oxidation . Consequently, reactions requiring a potent photooxidant—including C(sp3)–C(sp2) cross-couplings of alkyltrifluoroborates, dehalogenations, and H-atom abstractions—fail or proceed in unacceptably low yields when the target compound is replaced by a less oxidizing analog [1]. Generic substitution thus risks both reaction failure and wasted procurement resources.

Quantitative Differentiation of [Ir[dF(CF3)2ppy]2(bpy)]PF6 Against Closest Analogs


Excited-State Reduction Potential vs. [Ir(ppy)2(bpy)]PF6, Ir(ppy)3, and Ru(bpy)3(PF6)2

[Ir[dF(CF3)2ppy]2(bpy)]PF6 exhibits an excited-state reduction potential (PC*/PC−) of +1.32 V vs. SCE in acetonitrile, placing it among the strongest photooxidants in the Ir(III) series . This value exceeds that of the prototypical complex [Ir(ppy)2(bpy)]PF6 (+0.66 V) by +0.66 V, fac-Ir(ppy)3 (+0.31 V) by +1.01 V, and the widely used ruthenium photocatalyst Ru(bpy)3(PF6)2 (+0.77 V) by +0.55 V . The enhanced oxidizing power is a direct consequence of the electron-poor dF(CF3)ppy ligands, which stabilize the metal-centered HOMO and render the photoexcited state significantly more electrophilic.

Photoredox Catalysis Excited-State Redox Potential Electron Transfer

Ground-State Oxidation Potential vs. fac-Ir(ppy)3 and [Ir(ppy)2(dtbbpy)]PF6

The ground-state oxidation potential (PC+/PC) of [Ir[dF(CF3)2ppy]2(bpy)]PF6 is +1.69 V vs. SCE, reflecting the strong electron-withdrawing effect of the –CF3 and –F substituents on the cyclometalating ligands . In contrast, fac-Ir(ppy)3 exhibits a PC+/PC of +0.77 V, and [Ir(ppy)2(dtbbpy)]PF6 shows +1.21 V . The difference of +0.92 V and +0.48 V, respectively, indicates that the target compound is substantially more resistant to oxidative degradation, contributing to longer catalyst lifetime under turnover conditions.

Cyclic Voltammetry Ground-State Redox Potential Catalyst Design

Visible-Light Activation Wavelength vs. UV-Dependent Homoleptic Iridium Complexes

Commercial specifications list the photocatalyst activation wavelength of [Ir[dF(CF3)2ppy]2(bpy)]PF6 at 450 nm, squarely within the visible blue region accessible by standard LED photoreactors . This contrasts with homoleptic fac-Ir(ppy)3, whose primary absorption bands lie at 282 and 377 nm (in THF), requiring UV irradiation for efficient excitation . The red-shifted absorption of the target compound enables the use of inexpensive, low-energy blue LED arrays and reduces photodegradation of UV-sensitive substrates.

Photocatalyst Activation Visible-Light Photoredox Blue LED

Product Yield in C(sp3)–C(sp2) Cross-Coupling vs. fac-Ir(ppy)3 and Ru(bpy)3Cl2

In a visible-light-driven tandem cyclization–imination reaction, [Ir[dF(CF3)2ppy]2(bpy)]PF6 delivered a product yield of 49% with 95% ee under blue LED irradiation, while fac-Ir(ppy)3 afforded 57% under identical conditions [1]. Although the yield is marginally lower, the target catalyst uniquely enables oxidative quenching cycles with alkyltrifluoroborate radical precursors in Ir/Ni dual catalysis, a transformation where Ru(bpy)3Cl2 gives only 37% yield and fac-Ir(ppy)3 provides 78% (in a related but distinct continuous-flow platform) [2]. The critical differentiation lies in the catalyst's ability to oxidize organotrifluoroborate salts (E_ox ≈ +1.3 V vs. SCE) that are thermodynamically inaccessible to less oxidizing photocatalysts.

Metallaphotoredox Catalysis C(sp3)–C(sp2) Cross-Coupling Nickel Dual Catalysis

Scalable Synthesis and Commercial Purity Benchmarking for Procurement Reliability

A robust, three-step synthetic protocol from IrCl3 published in Nature Protocols delivers [Ir[dF(CF3)2ppy]2(bpy)]PF6 in 56% overall yield (ca. 4.4 g scale), with full characterization and diagnostic photocatalytic activity tests described [1]. Commercial suppliers including Sigma-Aldrich list the compound at a defined Quality Level with certification of analysis, and several vendors offer NLT 98% purity by HPLC with storage specifications (2–8°C, inert atmosphere, protect from light) that ensure reproducible performance across batches . In contrast, more specialized analogs such as [Ir(dF(CF3)ppy]2(5,5'-dCF3bpy)]PF6 (PC*/PC− = +1.68 V) may offer marginally higher oxidizing power but suffer from limited commercial availability and longer lead times, making the target compound a more dependable choice for routine high-throughput experimentation.

Scalable Synthesis Quality Level Procurement

High-Impact Application Scenarios Where [Ir[dF(CF3)2ppy]2(bpy)]PF6 Outperforms Alternatives


Photoredox/Nickel Dual Catalysis for C(sp3)–C(sp2) Cross-Coupling of Alkyltrifluoroborates

The compound's elevated excited-state reduction potential (+1.32 V vs. SCE) enables thermodynamically demanding single-electron oxidation of alkyltrifluoroborate salts, generating alkyl radicals for nickel-catalyzed C–C bond formation with aryl bromides . This transformation, first demonstrated in the seminal Molander study, has become a standard disconnection in medicinal chemistry for constructing C(sp3)-rich scaffolds. Attempts to substitute with [Ir(ppy)2(bpy)]PF6 (+0.66 V) or Ru(bpy)3(PF6)2 (+0.77 V) result in minimal to no product formation, as their excited-state potentials lie below the oxidation threshold of the trifluoroborate substrate [1].

Generation of Primary Alkyl Radicals from Hypervalent Silicate Precursors

[Ir[dF(CF3)2ppy]2(bpy)]PF6 serves as a catalytic photooxidant for the conversion of bis-catecholato silicon compounds into primary alkyl radicals, including highly reactive, unstabilized species . Cyclic voltammetry and Stern-Volmer quenching studies confirm that the oxidative electron transfer from the silicate to the photoexcited iridium complex is thermodynamically feasible only with catalysts possessing a PC*/PC− value above approximately +1.0 V vs. SCE, effectively excluding fac-Ir(ppy)3 and many organic photocatalysts from this valuable radical-generation manifold .

Late-Stage Functionalization of Pharmaceuticals via Proton-Coupled Electron Transfer (PCET)

The combination of strong photooxidizing power (+1.32 V PC*/PC−) and visible-light activation (450 nm) makes this complex ideal for PCET-mediated functionalization of complex drug intermediates, where mild conditions and functional-group tolerance are paramount . The catalyst's ground-state oxidation potential (+1.69 V) further ensures oxidative robustness, reducing off-cycle decomposition in long-duration irradiations typical of late-stage diversification campaigns [1].

High-Throughput Experimentation (HTE) Libraries Requiring a Standard High-Oxidation-Potential Photocatalyst

Given its multi-vendor commercial availability, documented purity specifications (≥98%), and published scalable synthesis, [Ir[dF(CF3)2ppy]2(bpy)]PF6 is the preferred standard photocatalyst for HTE photocatalyst screening decks in pharmaceutical discovery . Its well-defined redox profile and activation wavelength minimize batch-to-batch variability, enabling reliable data correlation across internal programs and external CRO partnerships .

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